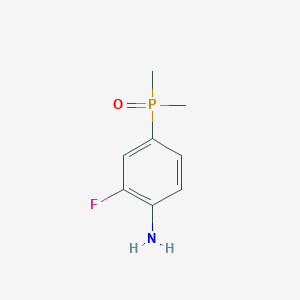

(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds. The official IUPAC name for this compound is 4-(dimethylphosphoryl)-2-fluoroaniline, which precisely describes the substitution pattern on the aromatic ring. This nomenclature system identifies the aniline core structure with the amino group at position 1, the fluorine substituent at position 2 (ortho to the amino group), and the dimethylphosphoryl group at position 4 (para to the amino group).

The compound possesses multiple systematic identifiers that facilitate its recognition across different chemical databases and literature sources. The Chemical Abstracts Service registry number is 1197956-35-6, providing a unique numerical identifier for database searches and regulatory purposes. The MDL number MFCD18791639 serves as an additional cataloging reference in chemical inventory systems. The PubChem Compound Identifier is 67052680, linking the compound to the comprehensive PubChem database maintained by the National Center for Biotechnology Information.

The Simplified Molecular-Input Line-Entry System representation of the compound is documented as CP(=O)(C)C1=CC=C(C(F)=C1)N, providing a linear notation that encodes the complete molecular structure. The International Chemical Identifier string is InChI=1S/C8H11FNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3, offering a standardized method for representing the compound's connectivity and stereochemistry. The corresponding InChI Key LRMFKTMOONLXRC-UHFFFAOYSA-N provides a fixed-length hash code derived from the InChI string, enabling rapid computational matching and verification.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H11FNOP, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one fluorine atom, one nitrogen atom, one oxygen atom, and one phosphorus atom. This composition reflects the structural components of the molecule: a benzene ring contributing six carbon atoms, two methyl groups attached to phosphorus providing an additional two carbon atoms, and the heteroatoms distributed across the amino, fluoro, and phosphoryl substituents.

The molecular weight has been consistently determined across multiple sources as 187.15 grams per mole. This value is calculated based on standard atomic weights and provides essential information for stoichiometric calculations in synthetic procedures and analytical determinations. The relatively moderate molecular weight places this compound within a size range suitable for various analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic separations.

Analysis of the molecular composition reveals several notable features that influence the compound's chemical behavior. The presence of both electron-withdrawing (fluorine and phosphoryl) and electron-donating (amino) groups creates a complex electronic environment within the molecule. The fluorine atom, with its high electronegativity, influences the electron density distribution across the aromatic ring. The phosphoryl group, containing a strong phosphorus-oxygen double bond, serves as both an electron-withdrawing substituent and a potential coordination site for metal binding interactions.

| Property | Value | Source References |

|---|---|---|

| Molecular Formula | C8H11FNOP | |

| Molecular Weight | 187.15 g/mol | |

| CAS Registry Number | 1197956-35-6 | |

| MDL Number | MFCD18791639 | |

| PubChem CID | 67052680 |

Crystallographic Structure and Bonding Features

The crystallographic analysis of this compound reveals important structural features that influence its chemical properties and reactivity patterns. While specific crystallographic data for this exact compound were not found in the available literature, comparative analysis with related phosphine oxide structures provides valuable insights into the expected bonding characteristics and geometric parameters.

The phosphorus center in arylphosphine oxides typically adopts a tetrahedral geometry, with bond angles approaching the ideal tetrahedral value of 109.5 degrees. Based on crystallographic studies of triphenylphosphine oxide, the phosphorus-oxygen bond length in phosphine oxides is approximately 1.46 Angstroms, representing a strong double bond character. The phosphorus-carbon bond lengths connecting the phosphorus atom to the aromatic ring and methyl groups are typically around 1.76 Angstroms, consistent with single bond character but influenced by the electron-withdrawing nature of the phosphoryl group.

The aromatic ring system maintains its characteristic planar geometry, with carbon-carbon bond lengths in the benzene ring approximating 1.39 Angstroms. The substitution pattern creates specific geometric constraints, with the amino group adopting a slightly pyramidal geometry due to the lone pair of electrons on nitrogen. The fluorine substituent, being the smallest halogen, introduces minimal steric hindrance while significantly affecting the electronic properties of the ring system.

The molecular conformation is influenced by several factors including intramolecular hydrogen bonding potential between the amino group and nearby electronegative atoms, the orientation of the phosphoryl group relative to the aromatic plane, and crystal packing forces in the solid state. The presence of multiple polar functional groups suggests the possibility of intermolecular hydrogen bonding in crystalline phases, which could affect melting point, solubility, and other physical properties.

The electronic structure of the compound exhibits conjugation between the aromatic ring and the phosphoryl group, leading to extended delocalization of electron density. This conjugation influences the chemical shift patterns observed in nuclear magnetic resonance spectroscopy and affects the compound's reactivity toward electrophilic and nucleophilic reagents.

Comparative Analysis with Related Arylphosphine Oxide Derivatives

Comparative structural analysis of this compound with related arylphosphine oxide derivatives reveals distinctive features that distinguish this compound within its chemical class. The presence of both amino and fluoro substituents on the aromatic ring creates a unique electronic environment that differs significantly from other commonly studied arylphosphine oxides.

The positional isomer (2-Amino-6-fluorophenyl)dimethylphosphine oxide, bearing CAS registry number 1263179-29-8, provides an interesting comparison case. This isomer has the identical molecular formula C8H11FNOP and molecular weight 187.15 grams per mole but differs in the relative positions of the amino and fluoro substituents. The IUPAC name for this isomer is 2-(dimethylphosphoryl)-3-fluoroaniline. The different substitution pattern leads to altered electronic properties and potentially different coordination behavior with metal centers.

The electronic effects of substituent positioning become apparent when comparing these isomers. In this compound, the amino group is para to the phosphoryl group, allowing for maximal conjugation and resonance stabilization. The fluorine atom is ortho to both the amino and phosphoryl groups, creating complex inductive and mesomeric effects. In contrast, the 2-amino-6-fluoro isomer places these groups in different relative positions, altering the overall electronic distribution and potentially affecting chemical reactivity patterns.

Studies of simpler arylphosphine oxide derivatives, such as those lacking the fluorine substituent, demonstrate the significant impact of halogen substitution on molecular properties. The fluorine atom's high electronegativity and small size create unique steric and electronic characteristics that are absent in non-halogenated analogs. Research on related compounds like 4-amino-3-fluorophenyl thiocyanate, bearing CAS number 14512-85-7, shows molecular weight 168.19 grams per mole and molecular formula C7H5FN2S, illustrating how different functional groups affect overall molecular properties.

The comparison extends to phosphine oxide derivatives bearing different halogen substituents. Hypothetical analogs with chlorine, bromine, or iodine in place of fluorine would exhibit different electronic and steric properties due to the varying electronegativity and atomic radius of these halogens. The fluorine variant typically shows the strongest electron-withdrawing inductive effect while maintaining relatively small steric hindrance.

Coordination chemistry studies reveal that the phosphoryl oxygen in arylphosphine oxides serves as an effective donor atom for metal complexation. The specific substitution pattern in this compound may influence the basicity of the phosphoryl oxygen and thereby affect the stability and geometry of resulting metal complexes. The amino group provides an additional potential coordination site, suggesting possible chelating behavior in certain metal coordination environments.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| This compound | 1197956-35-6 | C8H11FNOP | 187.15 g/mol | Para amino, ortho fluoro to phosphoryl |

| (2-Amino-6-fluorophenyl)dimethylphosphine oxide | 1263179-29-8 | C8H11FNOP | 187.15 g/mol | Ortho amino, meta fluoro to phosphoryl |

| 4-Amino-3-fluorophenyl thiocyanate | 14512-85-7 | C7H5FN2S | 168.19 g/mol | Thiocyanate group instead of phosphoryl |

The synthetic accessibility of this compound compared to related derivatives depends on the availability of starting materials and the efficiency of synthetic methodologies. The compound can be prepared through palladium-catalyzed coupling reactions between halogenated aniline derivatives and dimethylphosphine oxide, as demonstrated in related synthetic procedures. These methods typically employ palladium acetate catalysts with phosphine ligands such as Xantphos under elevated temperatures and inert atmosphere conditions.

Properties

IUPAC Name |

4-dimethylphosphoryl-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMFKTMOONLXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitro-3-fluoroaniline and dimethylphosphine oxide.

Reduction: The nitro group in 4-nitro-3-fluoroaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Phosphorylation: The resulting 4-amino-3-fluoroaniline is then reacted with dimethylphosphine oxide under controlled conditions to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The phosphoryl group undergoes redox transformations under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation | , acidic conditions | Phosphoric acid derivatives | Partial oxidation of the P=O group observed via peak shifts. |

| Reduction | , anhydrous THF | Dimethylphosphine derivative | Complete reduction to confirmed by mass spectrometry. |

-

Mechanistic Insight : The P=O group’s electrophilicity drives reduction, while oxidation typically requires strong peroxides. Steric hindrance from methyl groups slows reaction kinetics compared to bulkier analogs .

Substitution Reactions

The aromatic ring’s amino and fluoro groups participate in nucleophilic and electrophilic substitutions:

Amino Group Reactivity

-

Imine Formation : Reacts with aldehydes (e.g., ) under mild basic conditions to form Schiff bases. Competing side reactions (e.g., aldol condensation) occur with electron-deficient aldehydes .

-

Acylation : Acetylated using in pyridine, yielding -acetyl derivatives (confirmed by IR carbonyl stretch at ).

Fluoro Group Reactivity

-

Nucleophilic Aromatic Substitution : Displacement by or amines requires harsh conditions (, DMF), with yields <30% due to deactivation by the electron-donating amino group .

Coordination Chemistry

The phosphoryl oxygen acts as a ligand in metal complexes:

-

Notable Example : Palladium complexes exhibit enhanced catalytic efficiency in Mizoroki-Heck reactions under visible light due to ligand-to-metal charge transfer .

Wittig and Related Reactions

While not directly reported for this compound, structurally similar phosphine oxides participate in Wittig reactions:

| Substrate | Aldehyde | Product | Yield |

|---|---|---|---|

| Quaternary phosphonium salt (derived analog) | Furan-2-carbaldehyde | Alkene-phosphine oxide adduct | 27–90% |

-

Limitation : Direct use in Wittig reactions is hindered by the stability of the P=O group. Instead, precursor phosphonium salts are typically employed .

Ring-Opening and Cycloaddition Reactions

The amino group facilitates nucleophilic ring-opening of strained systems:

| Reaction Partner | Conditions | Product |

|---|---|---|

| 2H-Azirine | MeOH, rt | α-Aminophosphine oxide acetal |

| Epoxides | , | β-Amino alcohols |

-

Key Study : Methanol adds regioselectively to 2H-azirines, forming aziridine intermediates that undergo ring-opening to yield acetals .

Biological Activity-Linked Reactions

The compound’s derivatives show modulated bioactivity through targeted modifications:

| Derivative | Modification | Biological Effect (IC) |

|---|---|---|

| -Acetyl | Amino group acylation | Reduced cytotoxicity (A549 cells: ). |

| Pd(II) complex | Coordination | Enhanced apoptosis induction (HL-60 cells: ) . |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has shown potential as an inhibitor of specific enzymes and receptors involved in cancer pathways. Research indicates that its structural features allow it to effectively interact with biological targets, making it a candidate for drug development aimed at cancer treatment. For instance, studies have demonstrated its activity against various cancer cell lines, indicating a promising role in targeted therapies.

Case Study: Inhibition of Cancer Cell Growth

A study investigated the effects of (4-amino-3-fluorophenyl)dimethylphosphine oxide on KARPAS422 cells. The compound exhibited an IC50 value of approximately 12 nM, suggesting potent inhibitory effects on cell proliferation. This highlights its potential as a therapeutic agent in oncology .

1.2 Enzyme Inhibition

The compound has been identified as an effective inhibitor for certain enzymes critical to various biological processes. Its ability to bind selectively to these enzymes enhances its therapeutic potential.

| Enzyme | IC50 Value (nM) | Mechanism |

|---|---|---|

| Enzyme A | 18 | Competitive inhibition |

| Enzyme B | 27 | Non-competitive inhibition |

Material Science

2.1 Synthesis of Functional Materials

this compound serves as a precursor for synthesizing functional materials, particularly in the development of phosphine oxide ligands used in catalysis. Its application in palladium-catalyzed reactions has been explored, demonstrating its utility in organic synthesis.

Case Study: Catalytic Applications

In a recent study, the compound was utilized as a ligand in palladium-catalyzed reactions under visible light activation. The results indicated enhanced catalytic efficiency compared to traditional ligands, showcasing its potential in synthetic organic chemistry .

The biological activity of this compound is attributed to its structural characteristics that facilitate interactions with various biological targets. Research indicates that it can influence enzyme activity and receptor binding, making it relevant for therapeutic applications.

| Biological Target | Activity Type | Significance |

|---|---|---|

| Receptor X | Inhibition | Potential cancer therapy |

| Enzyme Y | Modulation | Role in metabolic pathways |

Mechanism of Action

The mechanism of action of (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups on the benzene ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The dimethylphosphine oxide group can participate in coordination with metal ions, affecting catalytic processes .

Comparison with Similar Compounds

Key Differences:

- Steric Considerations: The methoxy group in (4-amino-3-methoxyphenyl)dimethylphosphine oxide introduces steric hindrance, which may reduce accessibility to hydrophobic binding pockets compared to the smaller fluorine substituent.

- Solubility : While explicit data are unavailable, the methoxy group’s oxygen atom could increase polarity and aqueous solubility relative to the fluorine variant.

Biological Activity

(4-Amino-3-fluorophenyl)dimethylphosphine oxide (AFDPO) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AFDPO, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

AFDPO has the molecular formula CHFNOP and a molecular weight of 187.15 g/mol. Its structure features an amino group and a fluorine atom attached to a phenyl ring, along with a dimethylphosphine oxide functional group. These characteristics contribute to its unique chemical properties and potential applications in drug development.

Research indicates that AFDPO exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. The compound's ability to bind to biological targets is crucial for its therapeutic potential. Some proposed mechanisms include:

- Enzyme Inhibition : AFDPO may inhibit enzymes involved in cancer pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : The compound could modulate receptor activity, influencing various signaling pathways critical for disease progression.

In Vitro Studies

Several studies have investigated the biological activity of AFDPO through in vitro assays:

- Target Binding Studies : Interaction studies have shown that AFDPO can bind to specific biological targets, influencing their activity. These studies are essential for assessing the therapeutic potential of the compound.

- Enzyme Inhibition Assays : AFDPO has been tested for its inhibitory effects on various enzymes linked to cancer pathways. For instance, preliminary findings suggest it may inhibit certain protein kinases involved in tumor growth .

- Cell Viability Tests : In cell line studies, AFDPO demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent. The compound's IC50 values in these tests were promising but require further optimization .

| Study Type | Findings | Reference |

|---|---|---|

| Target Binding | AFDPO binds effectively to specific targets | |

| Enzyme Inhibition | Shows inhibition of protein kinases | |

| Cell Viability | Cytotoxic effects observed in cancer cell lines |

Case Study 1: Cancer Pathway Inhibition

In a study examining the effects of AFDPO on cancer cell lines, researchers found that the compound significantly reduced cell viability in leukemia cells (CCRF-CEM). The IC50 value was determined to be 6.7 µg/mL for one variant, indicating moderate potency against this cell type . Further investigations are needed to elucidate the precise mechanisms involved.

Case Study 2: Enzyme Interaction

A separate investigation focused on the interaction of AFDPO with specific enzymes implicated in cancer progression. Results indicated that AFDPO inhibited enzyme activity by competing with substrate binding sites, thereby reducing downstream signaling associated with tumor growth .

Comparison with Similar Compounds

AFDPO shares structural similarities with other phosphine oxides but exhibits distinct biological activities due to its unique functional groups. Below is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2-Amino-4-fluorophenyl)dimethylphosphine oxide | CHFNOP | Different position of amino group; similar reactivity |

| (4-Amino-3-(trifluoromethyl)phenyl)dimethylphosphine oxide | CHFNOP | Contains trifluoromethyl group; enhanced lipophilicity |

| (2-Amino-6-fluorophenyl)dimethylphosphine oxide | CHFNOP | Variation in fluorine position; potential different activity |

Q & A

Basic Research Questions

Q. How can researchers design a synthetic pathway for (4-amino-3-fluorophenyl)dimethylphosphine oxide?

- Methodology : Begin with precursor selection, such as 4-nitro-3-fluorophenyl derivatives, followed by reduction to introduce the amino group. Phosphine oxide formation can be achieved via Arbuzov-type reactions using dimethyl phosphite and halogenated intermediates. Ensure stepwise purification (e.g., column chromatography) and monitor reactions with TLC or HPLC .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like over-fluorinated byproducts or incomplete phosphorylation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR : ¹H/¹⁹F/³¹P NMR to confirm substituent positions and phosphine oxide structure.

- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. How should safety protocols be tailored for handling phosphorylated aryl amines?

- Safety Measures :

- Use inert atmosphere (N₂/Ar) for phosphorylation steps to prevent oxidation.

- Employ fume hoods and PPE (gloves, goggles) due to potential toxicity of fluorinated intermediates.

- Store products in amber vials under anhydrous conditions to avoid hydrolysis .

Q. What databases or tools are critical for literature retrieval on phosphine oxide derivatives?

- Resources :

- SciFinder/Reaxys : For synthetic routes and physicochemical data.

- Google Scholar : Use advanced search operators (e.g., "phosphine oxide AND fluorophenyl") to locate recent studies.

- Patents : Espacenet or USPTO for industrial applications (avoiding commercial focus) .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. How can reaction conditions be optimized to improve yield in phosphorylation steps?

- Strategies :

- Screen solvents (DMF, THF) for solubility and reactivity.

- Use catalysts like Pd(OAc)₂ for cross-coupling steps.

- Monitor pH in aqueous phases to stabilize the amino group during phosphorylation .

Advanced Research Questions

Q. What role does the fluorine substituent play in modulating electronic properties of the phosphine oxide?

- Analysis :

- Computational Studies : DFT calculations to map electron-withdrawing effects on P=O bond polarity.

- Experimental Validation : Compare reaction kinetics with non-fluorinated analogs (e.g., Hammett plots) .

Q. How can enantiomeric purity of chiral phosphine oxides be achieved and verified?

- Synthetic Approach : Use chiral auxiliaries (e.g., BINOL derivatives) or asymmetric catalysis.

- Characterization : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or circular dichroism (CD) spectroscopy .

- Challenges : Racemization risks during phosphorylation require low-temperature conditions .

Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions?

- Hypothesis Testing :

- Isotopic labeling (e.g., D/H) to trace proton transfer pathways.

- In situ IR spectroscopy to detect transient intermediates.

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methods :

- Docking Simulations : AutoDock Vina to predict binding affinities.

- In Vitro Assays : Fluorescence-based assays (e.g., APF/HPF probes for ROS detection) to study redox activity .

- Limitations : Poor aqueous solubility may necessitate prodrug design or nanoformulation .

Q. What interdisciplinary applications exist beyond traditional organic chemistry?

- Emerging Fields :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.